molecular formula C26H28N6O2S B6552355 [4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone CAS No. 1040681-88-6

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone

Cat. No.: B6552355
CAS No.: 1040681-88-6
M. Wt: 488.6 g/mol
InChI Key: QRLIADLFJUOGMR-UHFFFAOYSA-N
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Description

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of [4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and triazatricyclo groups. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction pathways, leading to changes in cellular functions. Detailed studies using molecular docking and dynamics simulations help elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives like trazodone, naftopidil, and urapidil. These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. The uniqueness of [4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-34-20-5-2-4-19(16-20)30-12-14-32(15-13-30)26(33)18-7-10-31(11-8-18)24-23-22(28-17-29-24)21-6-3-9-27-25(21)35-23/h2-6,9,16-18H,7-8,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLIADLFJUOGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4SC6=C5C=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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